4-(1-Amino-3-methylbutyl)-2-methylphenol
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Overview
Description
4-(1-Amino-3-methylbutyl)-2-methylphenol is an organic compound with a complex structure that includes both an amino group and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-methylbutyl)-2-methylphenol can be achieved through several methods. One common approach involves the reductive amination of 2-methylphenol with 1-amino-3-methylbutane. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-methylbutyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Nitro derivatives, halogenated compounds, and other substituted products.
Scientific Research Applications
4-(1-Amino-3-methylbutyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-Amino-3-methylbutyl)-2-methylphenol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-3-methylbutyl)-3-fluorophenylboronic acid
- 1-Amino-3-methyl-1,2,3-triazolium nitrate
- ®-1-Amino-3-methylbutyl-1-pinanediol borate
Uniqueness
4-(1-Amino-3-methylbutyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(1-amino-3-methylbutyl)-2-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-8(2)6-11(13)10-4-5-12(14)9(3)7-10/h4-5,7-8,11,14H,6,13H2,1-3H3 |
InChI Key |
NOERFORQXSDMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(C)C)N)O |
Origin of Product |
United States |
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